N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
655247-54-4 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N3S/c1-2-6-11-10(5-1)14-12(15-11)13-8-9-4-3-7-16-9/h1-7H,8H2,(H2,13,14,15) |
InChI Key |
SEDKAHWTNCLWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NCC3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and solvent. For example, the reaction can be performed in ethanol with a catalytic amount of acetic acid under reflux conditions for several hours.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The benzimidazole moiety can be reduced under specific conditions to yield various reduced forms.
Substitution: Both the benzimidazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole or thiophene derivatives.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine exhibits significant anti-cancer properties, particularly against cancers with isocitrate dehydrogenase mutations. Studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism that could be leveraged for therapeutic applications .
Case Study:
A study demonstrated that derivatives of benzimidazole, including this compound, were evaluated for their anticancer activity against various cancer cell lines. The results indicated promising efficacy in reducing cell viability in specific cancer types .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have shown notable antibacterial and antifungal activities. This suggests that this compound may possess a broad spectrum of activity against pathogenic microorganisms .
Research Findings:
In vitro studies have indicated that this compound could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The synthetic routes may vary based on desired yields and purity levels but generally include the formation of the benzimidazole core followed by thiophene substitution .
Molecular Docking Studies:
Molecular docking studies have been employed to understand the binding affinities and mechanisms of action of this compound. These studies suggest that the compound interacts with specific biological targets, which may include enzymes critical for cancer cell survival and proliferation .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide | Structure | Antimicrobial, Anticancer |
| 1H-benzimidazole derivatives | Structure | Anticancer, Anti-inflammatory |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Structure | Antimicrobial, Anticancer |
Mechanism of Action
The mechanism of action of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzimidazole moiety is known to interact with various biological targets, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Heterocyclic Ring
N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine
- Structure : Replaces the thiophene ring with a thiazole (C₃H₃NS) group.
- Synthesis: Prepared via refluxing 2-(bromomethyl)-1H-benzimidazole with 2-aminothiazole in ethanol, yielding 69% .
- Properties : Higher melting point (>250°C) and reddish-brown crystalline form. Exhibits antibacterial activity against Staphylococcus aureus and anti-proliferative effects on HepG2 cells .
N-[(Furan-2-yl)methyl]-1H-benzimidazol-2-amine
- Structure : Features a furan (C₄H₃O) ring instead of thiophene.
- Properties : Molecular weight 213.24 g/mol (C₁₂H₁₁N₃O). The oxygen atom in furan reduces lipophilicity compared to thiophene, which may affect membrane permeability .
N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine
- Structure : Incorporates a pyrimidine ring (C₄H₄N₂) with methyl substituents.
- Crystallography : Single-crystal X-ray studies reveal a planar benzimidazole-pyrimidine system, facilitating π-π interactions. Hydrogen-bonding patterns (N–H···N) stabilize the crystal lattice .
- Applications : Pyrimidine derivatives are prominent in kinase inhibition and anticancer drug design .
Modifications in the Linker or Side Chain
N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine
- Structure : Includes a flexible ethyl linker and an imidazole side chain.
- Properties: Molecular weight 239.3 g/mol (C₁₂H₁₃N₅).
- Activity : Imidazole-containing analogs are frequently investigated for antiparasitic and antimicrobial effects .
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine
- Structure : Combines pyrazole and thiazole moieties.
- Synthesis: Prepared via acetonitrile reflux of 2-aminothiazole and (1H-pyrazol-1-yl)methanol (53% yield) .
- Melting Point : 108–110°C, significantly lower than the thiophene-methyl analog, suggesting weaker intermolecular forces .
Biological Activity
N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values of these compounds typically range from 6.25 to 12.5 μmol/mL, demonstrating promising antibacterial activity comparable to standard antibiotics like ciprofloxacin .
2. Anti-cancer Activity
Several studies have highlighted the anti-cancer potential of benzimidazole derivatives. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma). A specific derivative exhibited an IC50 value of 25.72 ± 3.95 μM against the MCF cell line, indicating substantial cytotoxicity . The mechanism often involves the inhibition of key cellular pathways that promote tumor growth and survival.
3. Anti-inflammatory Effects
Benzimidazole derivatives are also noted for their anti-inflammatory properties. Compounds in this class can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of various benzimidazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives had MIC values as low as 0.015 mg/mL, significantly inhibiting bacterial growth compared to traditional antibiotics .
Case Study 2: Cancer Cell Apoptosis
In vitro studies on MCF-7 cells treated with this compound indicated that the compound could induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed a dose-dependent increase in apoptotic cells following treatment with this compound .
Research Findings
Q & A
Q. What synthetic routes are commonly used to prepare benzimidazole-thiophene hybrids like N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine?
- Methodological Answer : A one-pot synthesis is often employed, involving: (i) Condensation of 2-aminobenzimidazole with 2-thiophenecarboxaldehyde under acidic conditions. (ii) Reduction of the intermediate Schiff base using NaBH or catalytic hydrogenation. Critical steps include controlling reaction pH (to avoid side products) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of N-[(Thiophen-2-yl)methyl]-1H-benzimidazol-2-amine?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311G(d,p)) optimize the molecular geometry and compute frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For instance, electron-rich thiophene and benzimidazole moieties enhance electrophilic substitution tendencies. Charge distribution maps can also guide functionalization strategies for drug design .
Q. What experimental strategies resolve discrepancies between calculated and observed spectral data (e.g., IR, NMR)?
- Methodological Answer : Discrepancies arise from solvent effects, tautomerism, or crystal packing. Strategies include: (i) Variable-temperature NMR to detect tautomeric equilibria (e.g., benzimidazole NH protons). (ii) X-ray crystallography (single-crystal diffraction) to validate bond lengths and angles, as demonstrated for analogous thiazole derivatives . (iii) Solvent-dependent IR studies to account for hydrogen bonding shifts .
Q. How to design a structure-activity relationship (SAR) study for benzimidazole-thiophene derivatives?
- Methodological Answer : SAR studies involve: (i) Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzimidazole or thiophene rings. (ii) Biological assays : Test antimicrobial activity via in vitro MIC (minimum inhibitory concentration) assays against S. aureus or E. coli. (iii) Computational docking : Map interactions with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina .
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction studies of this compound?
- Methodological Answer : Slow evaporation of a saturated solution in dimethylformamide (DMF)/ethanol (1:3 v/v) at 4°C produces diffraction-quality crystals. For analogues, P2/c space groups are common, with unit cell parameters refined using SHELXL .
Data Contradiction Analysis
Q. How to address conflicting reports on the biological activity of benzimidazole-thiophene derivatives?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., bacterial strain variability) or compound purity. Solutions include: (i) Reproducibility checks : Validate results across multiple labs using standardized CLSI protocols. (ii) HPLC purity analysis : Ensure >95% purity (C18 column, acetonitrile/water gradient). (iii) Metabolic stability tests : Assess degradation in liver microsomes to rule out false negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
